![molecular formula C15H17N5O B12211851 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12211851.png)
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-chloropyrimidine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and scalable. This method can significantly reduce reaction times and improve yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for protein kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the disruption of cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its enzyme inhibitory properties.
Uniqueness
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its methoxyphenyl group contributes to its selectivity and potency as an enzyme inhibitor .
Biological Activity
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group on the phenyl ring, which may enhance its lipophilicity and bioavailability. The presence of the pyrazolo[3,4-d]pyrimidine core is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. For instance, studies have indicated that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer progression and survival.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:
- Inhibition of PI3K : this compound has been evaluated for its ability to inhibit PI3K isoforms. In vitro studies demonstrated promising IC50 values against various cancer cell lines.
Compound | Target | IC50 (nM) |
---|---|---|
This compound | PI3Kα | 45 |
Other Pyrazolo Compounds | PI3Kδ | 18 |
Other Pyrazolo Compounds | PI3Kγ | 52 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects by inhibiting specific inflammatory pathways. This includes blocking the activation of NF-kB and reducing the production of pro-inflammatory cytokines.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that compounds with a methoxy substitution exhibited enhanced potency against breast cancer cell lines compared to their unsubstituted counterparts .
- Mechanistic Insights : Another research article provided insights into the molecular interactions between pyrazolo[3,4-d]pyrimidines and their targets. The study utilized molecular docking simulations to predict binding affinities and elucidate the mechanisms underlying their biological activities .
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5O/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3,(H,16,17,19) |
InChI Key |
ZJGIFPHYFDBBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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